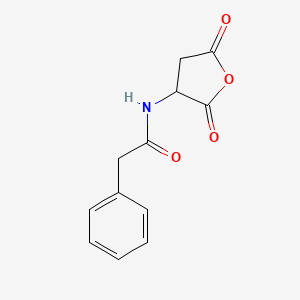
N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide is a chemical compound with a unique structure that includes a phenylacetamide group and a 2,5-dioxo-3-oxolanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide typically involves the reaction of phenylacetic acid with a suitable amine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide include:
- N-[(3R)-2,5-dioxo-3-oxolanyl]carbamic acid 9H-fluoren-9-ylmethyl ester
- Ethanethioic acid S-[2-[[3-[[(3S)-2,5-dioxo-3-oxolanyl]amino]-3-oxopropyl]amino]-2-oxoethyl] ester
- Hexadecanoic acid [(3S)-2,5-dioxo-3-oxolanyl] ester
Uniqueness
This compound is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(2,5-dioxo-3-oxolanyl)-2-phenylacetamide, a compound with the molecular formula C12H11NO4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, enzyme inhibition capabilities, and cytotoxic effects.
Chemical Structure and Properties
The compound features a phenylacetamide moiety linked to a 2,5-dioxo-3-oxolanyl group. Its structural characteristics contribute to its biological activities, particularly in cancer treatment and enzyme inhibition.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. A study evaluated a series of related compounds for their inhibitory activity against various cancer cell lines, specifically focusing on their effects on CDC25B and PTP1B enzymes.
Key Findings:
- Inhibitory Activity : Compound 2h (a derivative) showed potent inhibitory activity against CDC25B (IC50 = 3.2 µg/mL) and PTP1B (IC50 = 2.9 µg/mL), indicating its potential as an anticancer agent .
- Cytotoxic Effects : The compound displayed cytotoxicity against cancer cell lines such as A549 (lung), HeLa (cervical), and HCT116 (colon), suggesting its effectiveness in targeting multiple cancer types .
Enzyme Inhibition
This compound has been identified as a selective inhibitor of protein tyrosine phosphatases (PTPs). This inhibition is crucial as PTPs play significant roles in cell signaling pathways that regulate cell growth and differentiation.
Inhibition Mechanism:
- Selectivity : The compound was shown to selectively inhibit CDC25B and PTP1B enzymes, which are involved in cell cycle regulation and cancer progression .
- Kinetic Studies : Enzyme kinetic experiments indicated that compound 2h acts as a mixed inhibitor, affecting both the binding affinity and the maximum reaction rate of the target enzymes .
Case Studies
Several studies have highlighted the biological activity of this compound derivatives:
| Study | Compound | Target | IC50 Values | Notes |
|---|---|---|---|---|
| Zhao et al. (2015) | 2h | CDC25B | 3.2 µg/mL | Potent inhibitor |
| Zhao et al. (2015) | 2h | PTP1B | 2.9 µg/mL | Selective inhibition |
| Recent Study (2022) | 3c | A549 Cell Line | Not specified | Promising selectivity |
Properties
CAS No. |
17079-44-6 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
N-(2,5-dioxooxolan-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C12H11NO4/c14-10(6-8-4-2-1-3-5-8)13-9-7-11(15)17-12(9)16/h1-5,9H,6-7H2,(H,13,14) |
InChI Key |
MNTNRMNWUQSFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)OC1=O)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















